Home > Products > Screening Compounds P122147 > Angiotensin acetate
Angiotensin acetate - 20071-00-5

Angiotensin acetate

Catalog Number: EVT-1812588
CAS Number: 20071-00-5
Molecular Formula: C53H78N14O15
Molecular Weight: 1151.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Angiotensin acetate is a compound derived from angiotensin, a peptide hormone that plays a crucial role in the regulation of blood pressure and fluid balance within the body. Angiotensin itself is produced from angiotensinogen, which is synthesized in the liver. The compound exists primarily in various forms, including angiotensin I and angiotensin II acetate salts, which are used extensively in biochemical research and therapeutic applications.

Source

Angiotensin acetate is synthesized from angiotensinogen through a series of enzymatic reactions involving renin and angiotensin-converting enzyme (ACE). Renin cleaves angiotensinogen to form angiotensin I, which is then converted to angiotensin II by ACE. The acetate form of these peptides is often utilized for enhanced stability and solubility in laboratory settings.

Classification

Angiotensin acetate can be classified as a peptide hormone and a member of the renin-angiotensin system (RAS). It acts as a vasopressor agent, influencing vascular tone and blood pressure regulation. The compound is also categorized under peptide drugs due to its therapeutic applications.

Synthesis Analysis

Methods

The synthesis of angiotensin acetate can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding amino acids to a growing peptide chain on a solid support, followed by deprotection and cleavage to yield the desired acetate salt.
  2. Enzymatic Hydrolysis: Utilizing proteolytic enzymes to hydrolyze precursor proteins or peptides into angiotensin forms.
  3. Chemical Synthesis: Involves the use of chemical reagents to modify existing peptides into their acetate forms, often employing coupling agents like dicyclohexylcarbodiimide (DCC) for efficient esterification.

Technical Details

The synthesis typically requires precise control over reaction conditions such as pH, temperature, and time to ensure high yield and purity of the final product. For example, the use of sodium hydroxide for pH adjustment during synthesis is common to facilitate the reaction between carboxylic acid groups and alcohols to form esters.

Molecular Structure Analysis

Structure

The molecular formula for angiotensin II acetate salt is C50H71N13O12C_{50}H_{71}N_{13}O_{12}, with a molecular weight of approximately 1046.179 g/mol. The structure includes several amino acids linked by peptide bonds, with an acetate group attached to enhance solubility.

Data

  • Molecular Weight: 1046.179 g/mol
  • Density: Approximately 1.4 g/cm³
  • Boiling Point: Estimated at 809.08°C
  • Partition Coefficient: LogP value around 2.34, indicating moderate lipophilicity.
Chemical Reactions Analysis

Reactions

Angiotensin acetate participates in several biochemical reactions:

  1. Conversion to Angiotensin II: Angiotensin I is converted into angiotensin II through the action of ACE.
  2. Degradation: Angiotensin II can be further degraded by aminopeptidases into angiotensins III and IV, which retain some biological activity.
  3. Receptor Binding: Angiotensins bind to specific G protein-coupled receptors (AT1 and AT2), initiating signaling cascades that affect vasoconstriction and blood pressure regulation.

Technical Details

The binding affinity of angiotensins to their receptors can be quantified using radiolabeled ligands in competitive binding assays, providing insights into their pharmacological properties.

Mechanism of Action

Process

Angiotensin II functions primarily as a vasoconstrictor:

  1. Receptor Interaction: Upon binding to AT1 receptors, it activates intracellular signaling pathways that lead to increased intracellular calcium levels.
  2. Vasoconstriction: This results in smooth muscle contraction within blood vessels, leading to increased vascular resistance and elevated blood pressure.
  3. Fluid Retention: Angiotensin II also stimulates aldosterone secretion from the adrenal glands, promoting sodium retention by the kidneys, further contributing to increased blood volume and pressure.

Data

Studies indicate that angiotensin II has a potent effect on blood pressure regulation, with concentrations as low as 1 nM having significant physiological effects.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white powder or crystalline solid.
  • Solubility: Highly soluble in water due to the presence of polar amino acid residues.
  • Stability: Generally stable under standard laboratory conditions but sensitive to extreme pH levels and temperature variations.

Chemical Properties

  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic carbonyl groups in peptide bonds.
  • Hazards: Classified as potentially irritating to eyes; appropriate safety measures should be taken during handling .
Applications

Angiotensin acetate has several significant applications:

  1. Research Tool: Utilized in studies exploring the renin-angiotensin system's role in cardiovascular physiology and pathology.
  2. Therapeutic Agent: Investigated for its potential in treating conditions such as hypertension and heart failure by modulating vascular tone.
  3. Biochemical Studies: Employed in assays aimed at understanding receptor interactions and signaling pathways related to blood pressure regulation .
Biochemical Synthesis and Degradation Pathways of Angiotensin Acetate

Enzymatic Conversion Mechanisms in the Renin-Angiotensin System (RAS)

The biochemical synthesis of angiotensin peptides represents a precisely regulated proteolytic cascade initiated by renal juxtaglomerular cells. These specialized cells secrete the aspartyl protease renin – the rate-limiting enzyme of the RAS – in response to specific physiological stimuli including decreased renal perfusion pressure, reduced sodium chloride delivery to the macula densa, and increased sympathetic nervous system activation via β1-adrenergic receptors [5]. Renin catalyzes the cleavage of the leucine₋₁₀–valine₁₁ bond in angiotensinogen, an α₂-globulin predominantly synthesized in the liver, to yield the decapeptide angiotensin I (Ang I; Ang 1-10) [5] [6]. This initial enzymatic step exhibits remarkable substrate specificity, as renin exclusively targets angiotensinogen among plasma proteins [4]. Ang I serves as the primary biosynthetic precursor to angiotensin acetate derivatives, though it possesses minimal intrinsic biological activity beyond serving as an enzymatic substrate [6].

The conversion of Ang I to biologically active angiotensin peptides occurs through two principal enzymatic pathways:

  • ACE-dependent pathway: Angiotensin-I converting enzyme (ACE), a zinc metallopeptidase abundantly expressed on pulmonary endothelial surfaces, cleaves the C-terminal dipeptide (His-Leu) from Ang I to generate the octapeptide angiotensin II (Ang II; Ang 1-8) [6] [9]. This vasoactive peptide represents the primary effector molecule of the classical RAS pathway.
  • Alternative enzymatic pathways: Chymase, cathepsin G, and other serine proteases present in cardiac, vascular, and mast cells provide tissue-specific Ang II generation pathways independent of ACE [1]. Additionally, aminopeptidase A converts Ang II to angiotensin III (Ang III; Ang 2-8) through N-terminal aspartate cleavage [1].

A critical regulatory mechanism exists wherein Ang II itself functions as a competitive inhibitor of ACE, particularly at the C-domain active site. Structural analyses reveal Ang II binds within the catalytic channel of the ACE C-domain, occupying substrate subsites S2, S1, S1', and S2' through a unique "sliding" conformation that prevents proteolytic cleavage while blocking Ang I access [9]. This negative feedback mechanism modulates angiotensin acetate production in tissue-specific RAS compartments, demonstrating autoregulation within the enzymatic cascade [9].

Table 1: Key Proteases in Angiotensin Acetate Biosynthesis

EnzymeExpression SiteAction on SubstrateProduct GeneratedPrimary Regulators
ReninJuxtaglomerular cells (kidney)Cleaves angiotensinogen (Leu₁₀-Val₁₁ bond)Angiotensin I (1-10)Renal perfusion pressure, β-adrenergic stimulation, NaCl delivery
ACEEndothelial surfaces (lung predominant)Cleaves C-terminal His-Leu from Ang IAngiotensin II (1-8)Ang II feedback inhibition, chloride ions
Aminopeptidase AWidespread tissue distributionCleaves N-terminal Asp from Ang IIAngiotensin III (2-8)Tissue-specific expression, redox environment
ChymaseMast cells, cardiac tissueCleaves Ang I C-terminal Phe-His bondAngiotensin II (1-8)Tissue inflammation, mast cell activation

Role of ACE and ACE2 in Angiotensin Acetate Metabolism

Angiotensin-I converting enzyme (ACE) and its homolog angiotensin-converting enzyme 2 (ACE2) exhibit complementary yet antagonistic functions in angiotensin acetate metabolism, creating a dynamic equilibrium that determines the net activity of the RAS:

ACE Structure-Function Relationships:Somatic ACE comprises two homologous catalytic domains (N- and C-domains) resulting from an ancient gene duplication event [6]. The C-domain demonstrates primary responsibility for Ang II generation, exhibiting 65-fold greater catalytic efficiency (kcat/Km) for Ang I conversion compared to the N-domain [9] [6]. Both domains require chloride ions for optimal activity, though the C-domain demonstrates greater chloride dependence and sensitivity to physiological chloride concentrations (optimal at 100-300 mM) [6]. The C-domain also preferentially hydrolyzes larger peptide substrates including neuropeptides and kinins beyond its primary angiotensin-converting function [6]. Recent structural analyses reveal that ACE's deep substrate-binding cleft and distinct subdomain architecture – particularly within the C-domain – facilitate its dipeptidyl carboxypeptidase activity through precise coordination of the zinc ion at the catalytic site (HEXXH motif) and substrate C-terminal carboxyl group [6] [9].

ACE2 Catalytic Specificity:In contrast to ACE's carboxydipeptidase activity, ACE2 functions as a carboxymonopeptidase with exquisite substrate preference for angiotensin peptides. ACE2 demonstrates 400-fold greater catalytic efficiency (kcat/Km = 1.9 × 10⁶ M⁻¹s⁻¹) for Ang II hydrolysis compared to Ang I conversion [2] [10]. This enzymatic reaction cleaves the Pro⁷-Phe⁸ bond of Ang II, generating the heptapeptide angiotensin 1-7 (Ang 1-7) [2]. ACE2 catalytic activity follows a consensus substrate sequence of Pro-X(₁₋₃ residues)-Pro-Hydrophobic, with hydrolysis occurring between proline and the hydrophobic residue [10]. The enzyme demonstrates pH optimum at 6.5 and is activated approximately 10-fold by chloride and fluoride anions [10]. Structural analyses reveal ACE2 contains a single catalytic domain with a substrate-binding channel distinct from ACE, featuring unique residue composition that explains its preferential affinity for Ang II over other potential substrates [3].

Regulation of ACE/ACE2 Balance:The membrane-bound ectodomain of ACE2 undergoes regulated proteolytic shedding mediated primarily by the metalloproteinase ADAM17, releasing soluble ACE2 into circulation [2] [3]. Angiotensin II itself stimulates this shedding event, creating a pathological positive feedback loop wherein decreased membrane ACE2 expression reduces Ang II degradation capacity [2]. Tissue-specific expression patterns demonstrate pulmonary endothelium exhibits the highest ACE2 concentration, while renal tubular epithelium, cardiovascular tissue, and intestinal enterocytes show significant expression [3]. The soluble form of ACE2 retains catalytic activity and contributes to systemic Ang II degradation, though its physiological significance relative to membrane-bound enzyme remains under investigation [3].

Table 2: Comparative Catalytic Properties of ACE and ACE2 Toward Angiotensin Substrates

Enzyme PropertyACEACE2
Catalytic TypeDipeptidyl carboxypeptidaseMonocarboxypeptidase
Primary Angiotensin SubstrateAngiotensin I (1-10)Angiotensin II (1-8)
Catalytic ProductAngiotensin II (1-8)Angiotensin 1-7 (1-7)
Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)2.5 × 10³ (Ang I)1.9 × 10⁶ (Ang II)
pH Optimum7.5-8.56.5
Chloride ActivationRequired (300 mM optimal)10-fold activation
Zn²⁺ Coordination MotifHEXXH (both domains)HEXXH
Key Biological FunctionVasoconstrictor productionVasoconstrictor degradation

Proteolytic Processing and Bioactive Fragment Generation

Beyond the canonical Ang II pathway, angiotensin acetate derivatives undergo extensive proteolytic processing to generate bioactive fragments with distinct physiological functions and receptor specificities:

Angiotensin Fragment Diversity:The angiotensin peptide family encompasses multiple bioactive fragments generated through sequential enzymatic processing:

  • Angiotensin IV (Ang 3-8): Formed via aminopeptidase M-mediated cleavage of Ang III's N-terminal arginine [1]. Ang IV binds insulin-regulated aminopeptidase (IRAP) receptors in the brain, enhancing cognitive function and memory recall through increased neuronal glucose utilization and cerebral blood flow [1].
  • Angiotensin 1-7: Generated through ACE2-mediated Ang II cleavage or via prolyl endopeptidase action on Ang I [2]. This heptapeptide activates the Mas receptor (MasR) cascade, counterregulating Ang II effects through nitric oxide release, vasodilation, and antiproliferative actions [2] [5].
  • Alamandine: Formed through decarboxylation of Ang 1-7's N-terminal aspartate, generating Ala¹-Ang 1-7 [1]. Alamandine activates the Mas-related G protein-coupled receptor D (MrgD), producing vasodilatory and antifibrotic effects comparable to Ang 1-7 [1].
  • Angiotensin 1-9: Generated via ACE2-mediated cleavage of Ang I [2]. This nonapeptide counterregulates Ang II effects through AT2 receptor stimulation and demonstrates antihypertrophic effects in cardiac tissue [1] [2].

Pathological Fragment Generation:Under pathological conditions including hypertension, heart failure, and renal disease, altered protease expression generates angiotensin fragments with potentially detrimental effects:

  • Angiotensin A (Ala¹-Ang II): Formed through mononuclear leukocyte-derived aspartate decarboxylase activity [1]. This octapeptide exhibits enhanced AT1 receptor affinity compared to Ang II, potentially amplifying vasoconstrictive and proinflammatory responses [1].
  • d-Pro⁷-Ang II: Generated through non-enzymatic isomerization in hyperglycemic environments, demonstrating resistance to ACE2 degradation and prolonged receptor activation [5].
  • CTF-11 (Angiotensin 11): Produced through chymase-mediated alternative cleavage of Ang I between Tyr⁴-Ile⁵ [5]. This undecapeptide demonstrates potent vasoconstrictive properties independent of AT1 receptor activation.

Tissue-Specific Processing:Local tissue microenvironments significantly influence angiotensin fragment profiles through compartmentalized expression of processing enzymes:

  • Renal proximal tubules: High ACE expression favors Ang II generation, while ACE2 concentrates in distal nephron segments [5].
  • Cardiac tissue: Mast cell-derived chymase contributes >80% of Ang II generation in human myocardium [1].
  • Central nervous system: Predominant aminopeptidase activity generates Ang IV, which modulates cognitive function via IRAP receptors in the hippocampus [1].
  • Adipose tissue: Adipocyte-derived angiotensinogen serves as substrate for local Ang II generation, contributing to obesity-related hypertension through paracrine actions [5].

Table 3: Bioactive Angiotensin Acetate Fragments and Their Physiological Roles

FragmentAmino Acid SequenceGenerating Enzyme(s)Primary ReceptorKey Physiological Actions
Angiotensin II (1-8)DRVYIHPFACE, chymaseAT1 > AT2Vasoconstriction, aldosterone release, proliferation
Angiotensin 1-7DRVYIHPACE2, prolyl endopeptidaseMasVasodilation, antifibrotic, antiproliferative
Angiotensin IV (3-8)VYIHPFAminopeptidase MIRAPCognitive enhancement, vasodilation
AlamandineARVYIHPFACE2 + decarboxylaseMrgDVasodilation, cardioprotection
Angiotensin 1-9DRVYIHPFHACE2AT2Antihypertrophic, cardioprotective
Angiotensin AARVYIHPFAspartate decarboxylaseAT1Enhanced vasoconstriction, proinflammatory
CTF-11 (11-aa)DRVY↓IHPFHLChymaseUnknown receptorVasoconstriction

Abbreviations:RAS: Renin-Angiotensin SystemACE: Angiotensin-Converting EnzymeAng: AngiotensinAT1: Angiotensin II Type 1 ReceptorAT2: Angiotensin II Type 2 ReceptorIRAP: Insulin-Regulated AminopeptidaseMas: Mas Proto-Oncogene ReceptorMrgD: Mas-Related G Protein-Coupled Receptor D

Properties

CAS Number

20071-00-5

Product Name

Angiotensin acetate

IUPAC Name

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid

Molecular Formula

C53H78N14O15

Molecular Weight

1151.3 g/mol

InChI

InChI=1S/C49H70N14O11.2C2H4O2/c1-26(2)39(61-42(67)33(12-8-18-55-49(52)53)57-41(66)32(50)23-38(51)65)45(70)58-34(20-29-14-16-31(64)17-15-29)43(68)62-40(27(3)4)46(71)59-35(22-30-24-54-25-56-30)47(72)63-19-9-13-37(63)44(69)60-36(48(73)74)21-28-10-6-5-7-11-28;2*1-2(3)4/h5-7,10-11,14-17,24-27,32-37,39-40,64H,8-9,12-13,18-23,50H2,1-4H3,(H2,51,65)(H,54,56)(H,57,66)(H,58,70)(H,59,71)(H,60,69)(H,61,67)(H,62,68)(H,73,74)(H4,52,53,55);2*1H3,(H,3,4)/t32-,33-,34-,35-,36-,37-,39-,40-;;/m0../s1

InChI Key

BFIIUENUKZUTFX-AXOAQIBVSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N.CC(=O)O.CC(=O)O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N.CC(=O)O.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.